molecular formula C19H25ClN2O B3946665 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride

Cat. No.: B3946665
M. Wt: 332.9 g/mol
InChI Key: UAUYQJYHSISFSA-UHFFFAOYSA-N
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Description

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride typically involves the reaction of N-methylbenzylamine with 3,5-dimethylphenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure and specific applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c1-15-11-16(2)13-18(12-15)20-19(22)9-10-21(3)14-17-7-5-4-6-8-17;/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUYQJYHSISFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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